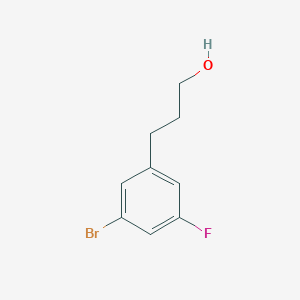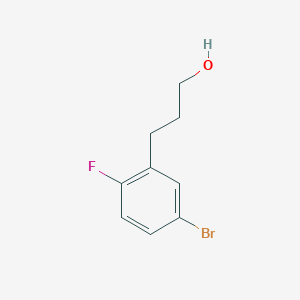
1-(3-Bromopropyl)-3,4-difluorobenzene
Vue d'ensemble
Description
1-(3-Bromopropyl)-3,4-difluorobenzene is an organic compound characterized by a benzene ring substituted with a bromopropyl group at the 1-position and fluorine atoms at the 3- and 4-positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-3,4-difluorobenzene can be synthesized through several methods, including:
Halogenation: Starting with 3,4-difluorobenzene, the compound can undergo halogenation with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromopropyl group.
Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group on a precursor molecule with a bromopropyl group using nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring precise control over reaction conditions to achieve high yields and purity. The process involves continuous monitoring and optimization to maintain consistent product quality.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-3,4-difluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the benzene ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions, while halogenation is achieved using bromine (Br2) and iron(III) bromide (FeBr3).
Major Products Formed:
Oxidation: Products include 1-(3-bromopropyl)-3,4-difluorobenzoic acid and 1-(3-bromopropyl)-3,4-difluorophenol.
Reduction: The major product is this compound itself.
Substitution: Products include nitro derivatives and additional halogenated compounds.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-3,4-difluorobenzene is utilized in various scientific research fields, including:
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
1-(3-Bromopropyl)-3,4-difluorobenzene is compared with similar compounds such as 1-(3-bromopropyl)-2,4-difluorobenzene and 1-(3-bromopropyl)-2,5-difluorobenzene. These compounds differ in the positions of the fluorine atoms on the benzene ring, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which influences its properties and applications.
Comparaison Avec Des Composés Similaires
1-(3-bromopropyl)-2,4-difluorobenzene
1-(3-bromopropyl)-2,5-difluorobenzene
1-(3-bromopropyl)-2,6-difluorobenzene
1-(3-bromopropyl)-3,5-difluorobenzene
Propriétés
IUPAC Name |
4-(3-bromopropyl)-1,2-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAZJPOWBLSOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL](/img/structure/B7856492.png)
![3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL](/img/structure/B7856498.png)





![ethyl 4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B7856538.png)

